1,1-Bis(vinyloxy)butane
Description
Contextualization within the Vinyl Ether Class of Compounds
Vinyl ethers are a class of organic compounds that feature a vinyl group directly attached to an oxygen atom, forming an enol ether. fiveable.mewikipedia.org This structural arrangement confers a high degree of reactivity upon the molecule, primarily due to the electron-rich nature of the carbon-carbon double bond, which makes it susceptible to electrophilic attack. sci-hub.se Unlike the more stable saturated ethers, vinyl ethers readily participate in a variety of chemical transformations, most notably polymerization reactions. fiveable.mesci-hub.se
The general reactivity of vinyl ethers allows them to undergo chain-growth polymerization, a process where monomers are sequentially added to a growing polymer chain, ultimately leading to the formation of high-molecular-weight polymers known as polyvinyl ethers. fiveable.me This polymerization is frequently initiated by Lewis acids. wikipedia.org Vinyl ethers are also known to be stable under alkaline conditions but will hydrolyze in the presence of dilute aqueous acids to yield an aldehyde and an alcohol. sci-hub.se
1,1-Bis(vinyloxy)butane is specifically classified as a divinyl ether. The "di-" prefix indicates the presence of two vinyloxy groups within the same molecule. This bifunctionality is a key feature, as each vinyl group can participate in a polymerization reaction. This allows this compound to act as a crosslinking agent, forming bridges between polymer chains and creating a network structure. The flexibility of the spacer group between the vinyl moieties can influence the properties of the resulting polymer. taylorandfrancis.com
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | 57.8-58.0 °C at 32 Torr |
| Density | 0.8708 g/cm³ at 20 °C |
| CAS Number | 102-68-1 |
(Data sourced from multiple chemical property databases)
Significance in Advanced Materials Science and Synthetic Methodologies
The dual reactivity of divinyl ethers like this compound makes them highly significant in the development of advanced materials. Their ability to act as crosslinking agents is exploited in the production of specialty polymers, coatings, adhesives, and sealants. dataintelo.com The incorporation of divinyl ethers can enhance the flexibility and chemical resistance of the final material. dataintelo.com
In the realm of polymer chemistry, divinyl ethers are instrumental in cationic polymerization processes. taylorandfrancis.com Research has demonstrated their use in creating well-defined polymer architectures, such as star-shaped polymers. taylorandfrancis.com The structure of the divinyl ether crosslinker can significantly impact the yield and properties of these complex polymers. taylorandfrancis.com Furthermore, the cationic polymerization of vinyl ethers can be controlled to proceed in a "living" manner, which allows for the synthesis of polymers with specific molecular weights and block copolymers. acs.org
Recent research has also explored the use of divinyl ethers in the creation of biodegradable polymers. For instance, polyacetals formed by the polyaddition of divinyl ethers with other monomers are designed to be stable at physiological pH but hydrolyze under mildly acidic conditions into smaller, non-toxic molecules. taylorandfrancis.com This property is particularly promising for biomedical applications, such as in the development of specialized drug delivery systems where the polymer matrix can be engineered to degrade and release its payload in a controlled manner.
In synthetic organic chemistry, the reactivity of the vinyl ether group is harnessed in various transformations. For example, they can be used in the synthesis of pyran derivatives and other heterocyclic compounds. chemicalbook.com The ability of the vinyl ether to react with alcohols in the presence of an acid catalyst to form acetals is a fundamental reaction utilized for protecting alcohol functional groups during multi-step syntheses. wikipedia.org
The table below outlines some of the key applications and research findings related to divinyl ethers, including this compound.
| Application/Research Area | Significance of Divinyl Ethers |
| Specialty Polymers | Act as crosslinking agents to enhance material properties. dataintelo.com |
| Coatings and Adhesives | Improve flexibility and chemical resistance. dataintelo.com |
| Cationic Polymerization | Enable the synthesis of complex polymer architectures like star-shaped polymers. taylorandfrancis.com |
| Biomedical Materials | Used to create biodegradable polymers for applications like drug delivery. taylorandfrancis.com |
| Organic Synthesis | Serve as building blocks for heterocyclic compounds and as protecting groups for alcohols. wikipedia.orgchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
102-68-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
1,1-bis(ethenoxy)butane |
InChI |
InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
PEIJYJCTDDBFEC-UHFFFAOYSA-N |
SMILES |
CCCC(OC=C)OC=C |
Canonical SMILES |
CCCC(OC=C)OC=C |
Other CAS No. |
102-68-1 |
Synonyms |
1,1-bis(vinyloxy)butane |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,1 Bis Vinyloxy Butane
Established Synthetic Routes to 1,1-Bis(vinyloxy)butane
Reaction of 1,1-Dihydroxybutane Precursors
The synthesis of this compound can be achieved starting from butanal. In a typical procedure, butanal undergoes a reaction to form an intermediate, which is then converted to the final product. This method is a direct approach to forming the bis(vinyloxy) structure on the first carbon of the butane (B89635) chain.
Vinyl Halide and Acetylene (B1199291) Coupling Approaches
The formation of vinyl ethers can also be achieved through coupling reactions. One such method involves the use of vinyl halides and alcohols. A general procedure for the formation of vinyl aryl ethers involves the direct coupling of vinyl halides and phenols under mild Ullmann-type reaction conditions. researchgate.net This is achieved using a copper chloride catalyst and cesium carbonate as a base, with the reaction taking place in refluxing toluene (B28343) to produce vinyl aryl ethers in good to excellent yields. researchgate.net
Another significant approach utilizes acetylene, which can be generated in situ from calcium carbide. mdpi.com This method has been shown to be an atom-economical way to vinylate alcohols, thiols, and nitrogen compounds. mdpi.com The use of calcium carbide as a solid acetylene source is advantageous as it is readily available, inexpensive, and allows for precise dosing. mdpi.com Recent studies have demonstrated the successful synthesis of various vinyl ethers, as well as their sulfur and nitrogen analogs, using this approach. mdpi.com
Transetherification Reactions as a General Strategy for Vinyl Ether Synthesis
Transetherification is a widely employed and versatile method for the synthesis of vinyl ethers. This reaction involves the transfer of a vinyl group from a vinyl ether to an alcohol.
Various transition metal catalysts have been developed to facilitate transetherification. Historically, mercury salts, such as mercuric acetate (B1210297), were among the first catalysts used for this purpose. researchgate.netgoogle.com However, due to the toxicity of mercury compounds, alternative catalysts have been sought.
Palladium-based catalysts have emerged as highly effective for transetherification. academie-sciences.fr Air-stable palladium catalysts, generated in situ, can efficiently catalyze the reaction between an alcohol and a vinyl ether, such as ethyl vinyl ether (EVE), to produce a range of functionalized vinyl ethers. academie-sciences.fr These reactions can achieve good alcohol conversion (50–82%) and vinyl ether yields (up to 75%). academie-sciences.fr The catalytic system often involves a palladium(II) salt, like palladium(II) acetate, and a ligand, such as 1,10-phenanthroline. academie-sciences.fr
Iridium complexes have also been utilized as catalysts for the reaction of vinyl acetate with alcohols, offering a complementary method to palladium-catalyzed transetherification. academie-sciences.fr Ruthenium catalysts have also been investigated for the transetherification of vinyl ethers. ual.es
The efficiency of transetherification reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of the initial vinyl ether to the alcohol, the concentration of the alcohol, the choice of solvent, the nature and presence of a ligand, the amount of catalyst, and the selection of the metal precursor. academie-sciences.fr
For instance, in palladium-catalyzed transetherification, a large excess of the initial vinyl ether, such as ethyl vinyl ether, is often used. academie-sciences.fr The reactions are typically stirred at room temperature for an extended period, for example, 24 hours, to achieve optimal conversion and yield. academie-sciences.fr The choice of solvent can also play a crucial role, with dichloromethane (B109758) being a commonly used solvent for these reactions. academie-sciences.fr
The following table summarizes the optimization of various parameters for a palladium-catalyzed transetherification reaction.
| Parameter | Optimized Condition |
| Catalyst | In situ generated Palladium(II) complex |
| Initial Vinyl Ether | Large excess of Ethyl Vinyl Ether (EVE) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
Novel and Emerging Synthetic Strategies for Bis(vinyloxy)butane Derivatives
Research into the synthesis of vinyl ethers continues to evolve, with new strategies being developed to improve efficiency, substrate scope, and environmental friendliness. One area of interest is the development of novel catalytic systems. For example, the use of a water-soluble ruthenium allenylidene complex has been shown to catalyze the selective transformation of substituted vinyl ethers under mild, non-acidic conditions. ual.es
Another emerging strategy involves the use of silyl-Heck reactions to prepare vinyl silyl (B83357) ethers from aryl-substituted alkenes. nih.gov This method employs a commercially available catalyst system and mild conditions, offering a practical route to diverse vinyl silyl ether substrates with high regio- and geometric selectivity. nih.gov
Furthermore, the synthesis of vinyl-substituted alcohols using acetylene as a C2 building block, enabled by nickel catalysis, represents a novel approach. nih.govrsc.org This reaction proceeds via a 5-membered oxa-metallacycle and features mild conditions and good functional group tolerance. nih.govrsc.org
The development of these novel strategies holds promise for the future synthesis of this compound and other bis(vinyloxy)alkane derivatives with enhanced control and efficiency.
Reactivity and Reaction Mechanisms of 1,1 Bis Vinyloxy Butane
Electrophilic Addition Reactions of the Vinyloxy Functionality
The vinyloxy groups in 1,1-bis(vinyloxy)butane are the primary sites of reaction in electrophilic additions. The oxygen atom's lone pairs of electrons are in conjugation with the π-system of the double bond, increasing its electron density and making it more nucleophilic than a typical alkene.
Fundamental Mechanisms of Electrophilic Attack
The electrophilic addition to a vinyloxy group of this compound commences with the attack of an electrophile (E+) on the electron-rich double bond. This initial step is typically the rate-determining step and results in the formation of a carbocation intermediate. The oxygen atom plays a crucial role in stabilizing this intermediate through resonance, where one of its lone pairs can be delocalized to share the positive charge.
This resonance stabilization makes the carbocation derived from a vinyl ether significantly more stable than a carbocation formed from a simple alkene. The general mechanism can be depicted as follows:
Electrophilic Attack: The electrophile adds to the β-carbon of the vinyl group, leading to the formation of a resonance-stabilized carbocation.
Nucleophilic Capture: A nucleophile (Nu-) then attacks the carbocation, leading to the final addition product.
Under acidic conditions, for instance, the hydrolysis of vinyl ethers to form an aldehyde and an alcohol proceeds via this mechanism, with water acting as the nucleophile. Similarly, the addition of an alcohol in the presence of an acid catalyst will lead to the formation of an acetal (B89532).
Regioselectivity and Stereoselectivity in Addition Processes
Regioselectivity: The addition of unsymmetrical electrophilic reagents to the vinyloxy groups of this compound is highly regioselective. The reaction follows Markovnikov's rule, which states that the electrophile (typically the less electronegative part of the reagent) adds to the carbon atom of the double bond that is less substituted. In the case of a vinyloxy group, the electrophile adds to the terminal CH2 carbon (β-carbon), while the nucleophilic part of the reagent adds to the carbon adjacent to the oxygen (α-carbon). This regioselectivity is a direct consequence of the superior stability of the resulting carbocation, which is stabilized by the adjacent oxygen atom through resonance.
Stereoselectivity: The stereochemical outcome of electrophilic additions to the vinyloxy groups can be influenced by several factors, including the nature of the electrophile, the reaction conditions, and the presence of chiral catalysts. The planar nature of the carbocation intermediate allows for nucleophilic attack from either face. In the absence of any stereochemical control, a racemic mixture of enantiomers can be expected if a new stereocenter is formed. However, stereoselective synthesis can be achieved through various strategies, such as the use of chiral catalysts that can direct the approach of the nucleophile to one face of the carbocation intermediate. The addition can proceed via either a syn or anti pathway, depending on the specific reaction mechanism. For instance, reactions that proceed through a cyclic intermediate, such as bromination, often result in anti-addition.
Cationic Polymerization Mechanisms of this compound
This compound is a difunctional monomer, meaning it has two polymerizable groups. This allows it to undergo cationic polymerization to form cross-linked or cyclized polymer structures. The high reactivity of the vinyloxy groups makes them particularly well-suited for cationic polymerization.
Initiation Pathways in Cationic Polymerization
The cationic polymerization of this compound is initiated by electrophilic species that can generate a carbocation from the vinyloxy group. Common initiating systems include:
Protic Acids: Strong protic acids like triflic acid can protonate the double bond to form a carbocation.
Lewis Acids: Lewis acids such as boron trifluoride (BF3), tin tetrachloride (SnCl4), and aluminum trichloride (B1173362) (AlCl3) are frequently used, often in the presence of a co-initiator like water or an alcohol. acs.org The Lewis acid activates the monomer or a cationogen to generate the initiating carbocation.
Photoinitiators: Certain compounds can generate cationic species upon exposure to UV light, allowing for photoinitiated cationic polymerization. researchgate.net
The initiation process involves the addition of the electrophilic initiator to one of the vinyloxy groups, creating a carbocationic active center that can then propagate.
Propagation and Termination Steps in Poly(this compound) Formation
Propagation: Once the initial carbocation is formed, it can react with another monomer molecule in a process called propagation. In the case of this compound, the propagation can proceed in a few different ways:
Linear Propagation: The growing polymer chain can add to one of the vinyloxy groups of a new monomer molecule, leaving the second vinyloxy group pendant. This can lead to cross-linking later in the polymerization.
Cyclopolymerization: An important and often favored pathway for divinyl monomers is cyclopolymerization. After the addition to the first vinyl group of a monomer, the resulting carbocation can undergo an intramolecular cyclization reaction with the second vinyl group on the same monomer unit. This results in the formation of a cyclic repeating unit within the polymer backbone. This process is particularly efficient when the formation of five- or six-membered rings is possible.
Termination: The polymerization process can be terminated in several ways, including:
Chain Transfer: A proton can be transferred from the growing polymer chain to a monomer molecule, terminating the original chain and initiating a new one.
Combination with a Counter-ion: The propagating carbocation can be neutralized by the counter-ion of the initiator.
Reaction with Impurities: Trace amounts of nucleophilic impurities, such as water or alcohols, can react with the carbocation and terminate the chain.
Role of Lewis Acids and Co-initiators in Controlled Polymerization
The choice of Lewis acid and the presence of co-initiators are critical in controlling the cationic polymerization of vinyl ethers, including this compound. The strength of the Lewis acid influences the rate of initiation and the stability of the propagating carbocation. Stronger Lewis acids generally lead to faster polymerization but can also increase the likelihood of side reactions and uncontrolled polymerization. spsj.or.jp
Co-initiators, often nucleophilic species like ethers or esters, can reversibly interact with the propagating carbocation, establishing an equilibrium between active and dormant species. This dynamic equilibrium is the basis for "living" or controlled cationic polymerization. By keeping the concentration of the highly reactive carbocations low at any given moment, side reactions and termination are suppressed, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). acs.org The use of specific Lewis acid/co-initiator systems allows for precise control over the polymer architecture.
Below is an interactive table summarizing the effect of different Lewis acids on the cationic polymerization of a model vinyl ether, isobutyl vinyl ether (IBVE), which provides insights into the expected behavior for this compound.
| Lewis Acid | Polymerization Temperature (°C) | Resulting Polymer Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Controllability |
|---|---|---|---|---|
| EtAlCl₂ | -78 | Uncontrolled | Broad | Poor |
| TiCl₄ | -78 | Uncontrolled | Broad | Poor |
| FeCl₃ | -78 | Controlled | Narrow | Good |
| GaCl₃ | -78 | Controlled | Narrow | Good |
| SnCl₄ | -30 | Controlled | <1.1 | Excellent |
Data adapted from studies on isobutyl vinyl ether, a representative vinyl ether monomer, to illustrate the general effects of different Lewis acids. spsj.or.jp
Photocontrolled Cationic Polymerization of Vinyl Ethers
Photocontrolled cationic polymerization of vinyl ethers, including this compound, offers precise spatial and temporal control over the polymerization process through the use of light. nih.gov This method relies on a combination of a photocatalyst (PC) and a chain-transfer agent (CTA) to regulate the generation and deactivation of the propagating cationic species. nih.govnih.gov
Mechanistic Insights into Photoactivation
The activation process in the photocontrolled cationic polymerization of vinyl ethers is a complex sequence initiated by visible light. nih.gov The mechanism does not rely on the direct excitation of the monomer but on the photoexcitation of a suitable photocatalyst. nih.gov Upon irradiation, the photocatalyst reaches an excited state, becoming a potent oxidant. nih.gov
Photoexcitation : The photocatalyst absorbs a photon, transitioning to an excited state (PC*).
Activation : The excited photocatalyst oxidizes a chain-transfer agent, initiating the generation of a reactive cation. nih.gov
Propagation : The cation initiates the polymerization of the vinyl ether monomer.
Deactivation : The process is reversible, with a deactivation step that caps (B75204) the growing polymer chain, allowing for the reaction to be stopped by removing the light source. nih.gov
The fine-tuning of the electronic properties and redox potentials of the photocatalyst is crucial to achieving a system that is photocontrolled rather than merely photoinitiated. nih.gov
Electron Transfer Processes and Radical Cation Generation
A key step in photoactivation is a single-electron transfer (SET) from the chain-transfer agent to the excited photocatalyst. nih.gov This electron transfer is a critical event that leads to the formation of a radical cation species from the CTA. nih.govresearchgate.net
This process unfolds through several elementary steps:
Oxidation of the CTA : The excited photocatalyst abstracts one electron from the CTA. nih.gov
Mesolytic Cleavage : The resulting CTA radical cation is unstable and undergoes mesolytic cleavage. nih.govnih.gov This fragmentation is the source of the reactive species that drive the polymerization.
Generation of Initiating Species : The cleavage yields two key species: a reactive cation that initiates the polymerization of the vinyl ether monomer, and a stable radical (e.g., a dithiocarbamate (B8719985) radical) that plays a role in the control and deactivation steps. nih.govnih.gov
This sequence ensures that the generation of the initiating cations is directly linked to the presence of light, providing excellent external control over the reaction.
Reversible Addition-Fragmentation Type Degenerative Chain Transfer
The controlled nature of this polymerization, characterized by polymers with predictable molecular weights and narrow dispersities, is attributed to a Reversible Addition-Fragmentation type degenerative chain Transfer (RAFT) mechanism. nih.gov Once the cationic species is generated and begins to propagate by adding monomer units, the degenerative chain transfer process ensures that all chains have an equal probability of growing. nih.gov
The cationic RAFT process involves the rapid and reversible transfer of the cationic character between growing polymer chains and dormant species capped by the CTA fragment. This equilibrium minimizes termination and chain transfer side reactions, which is a hallmark of controlled polymerization techniques. nih.govrsc.org The use of thiocarbonylthio compounds as CTAs is common in these systems, facilitating the RAFT-type degenerative transfer. rsc.org
| Key Components in Photocontrolled Cationic Polymerization of Vinyl Ethers | Function | Example |
| Monomer | The building block of the polymer chain. | This compound |
| Photocatalyst (PC) | Absorbs light and initiates electron transfer. | 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate (B81430) nih.gov |
| Chain-Transfer Agent (CTA) | Is oxidized to generate the initiating cation and facilitates degenerative chain transfer. | Dithiocarbamates or Trithiocarbonates nih.gov |
| Solvent | Provides a suitable medium for the reaction. | Dichloromethane (B109758), Acetonitrile nih.gov |
| Light Source | Provides the external stimulus to initiate and control the polymerization. | Visible Light LED |
Other Polymerization Pathways and Crosslinking Reactions
This compound, with its two reactive vinyl ether groups, is a versatile monomer capable of participating in various polymerization and crosslinking reactions beyond simple cationic polymerization. These alternative pathways allow for the synthesis of polymers with diverse structures and properties.
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the formation of a longer polymer. This mechanism is characteristic of cyclic monomers such as ethers, lactones, and lactams.
This compound is an acyclic acetal and, therefore, does not undergo ring-opening polymerization itself. Its polymerization typically proceeds via the vinyl groups. However, it can be incorporated into polymer systems that also involve ROP. For instance, polymers can be first synthesized via the vinyl groups of a functionalized vinyl ether, and then pendant groups on that polymer can be used to initiate the ring-opening polymerization of a different, cyclic monomer. An example of this concept involves using hydroxyl-containing thiol compounds to functionalize a polymer with pendant double bonds via a thiol-ene reaction. These newly introduced hydroxyl groups can then serve as initiation sites for the ROP of monomers like ε-caprolactone, grafting polyester (B1180765) chains onto the original backbone. This sequential approach combines vinyl polymerization with ROP to create complex polymer architectures.
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction involving the addition of a thiol (R-SH) to an alkene (ene). The reaction can be initiated by radicals (often via UV light and a photoinitiator) or by nucleophilic catalysis (Michael addition). Vinyl ethers are particularly reactive partners in radical-initiated thiol-ene reactions.
The bifunctional nature of this compound makes it an excellent monomer for step-growth polymerization with dithiols to synthesize crosslinked polythioether networks. When mixed with a dithiol monomer, such as 1,2-ethanedithiol (B43112) or 1,4-butanedithiol, and exposed to a radical initiator, a polyaddition reaction occurs. The reaction proceeds through a stepwise mechanism where a thiyl radical adds to a vinyl ether double bond, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol group, propagating the chain and forming the stable thioether linkage. This process repeats, leading to the formation of a high-molecular-weight polymer network. researchgate.net Such reactions are known for their rapid rates, high yields, and lack of significant side products. researchgate.net The resulting polythioethers are noted for their high thermal stability and hydrophobicity. researchgate.net
Table 1: Thiol-Ene Polymerization of this compound with Dithiols
| Divinyl Ether Monomer | Dithiol Monomer | Initiation | Resulting Polymer Structure |
| This compound | 1,2-Ethanedithiol | Radical (UV/Photoinitiator) | Crosslinked Poly(butylene acetal-thioether) |
| This compound | 1,4-Butanedithiol | Radical (UV/Photoinitiator) | Crosslinked Poly(butylene acetal-thioether) |
| This compound | Ethylene bis(thioglycolate) | Radical (UV/Photoinitiator) | Crosslinked Poly(ester-thioether) |
Non-Polymerization Organic Transformations
Beyond its role in polymer science, the vinyl ether moieties of this compound are valuable functional groups in a variety of organic transformations, enabling the construction of complex molecular architectures.
β-Aminoketones are crucial structural motifs found in many biologically active compounds and serve as versatile synthetic intermediates. Vinyl ethers can play a key role in their synthesis, often acting as enolate equivalents in reactions like the Mannich reaction. In a typical three-component Mannich-type reaction, an aldehyde, an amine, and a vinyl ether react in the presence of a suitable catalyst to form the β-aminoketone.
While specific studies on this compound in this context are not prevalent, the reactivity of its monofunctional analog, butyl vinyl ether, demonstrates the principle. The vinyl ether serves as the nucleophilic component, reacting with an in-situ formed imine (from the aldehyde and amine) to generate the final product. Given its two vinyl ether groups, this compound could theoretically be used to synthesize bis(β-aminoketones), potentially acting as a linker between two aminoketone moieties, depending on the stoichiometry and reaction conditions employed.
The arrangement of two vinyl groups in this compound makes it a candidate for intramolecular cyclization reactions to form complex heterocyclic structures. Radical cyclization, in particular, is a powerful tool for forming cyclic compounds. Research on similar bis-vinyl ether substrates, such as bis(β-alkoxyacrylates), has shown that they can undergo radical cyclization to form fused ring systems like (tetrahydrofuranyl)tetrahydrofurans. rsc.org
In such a transformation involving this compound, a radical could be generated elsewhere in the molecule or introduced externally. This radical could then add to one of the vinyl groups, creating a new radical intermediate. This intermediate could then undergo an intramolecular cyclization by attacking the second vinyl group, leading to the formation of a cyclic or bicyclic product. The specific outcome, including ring size and stereochemistry, would be governed by the reaction conditions and the structure of the tether connecting the reacting groups. Another potential pathway for related structures involves photoelectrocyclization, where conjugated vinyl biaryls undergo cyclization to form phenanthrene (B1679779) derivatives upon photochemical activation. nih.gov These examples highlight the potential of the bis(vinyl ether) motif in constructing complex molecular frameworks.
Vinyl ethers can be deprotonated at the α-carbon (the carbon adjacent to the ether oxygen) using strong organolithium bases, such as tert-butyllithium, to form α-lithio vinyl ethers. These metalated species are highly valuable synthetic intermediates, serving as nucleophilic acyl anion synthons. The resulting vinyllithium (B1195746) reagent is a potent nucleophile that can react with a wide range of electrophiles.
For this compound, treatment with a strong base could lead to mono- or di-lithiation, depending on the equivalents of base used.
Mono-lithiation: Using one equivalent of base would generate a species with one highly nucleophilic vinyllithium center, which could then be reacted with an electrophile (e.g., an alkyl halide, aldehyde, or ketone). Subsequent hydrolysis of the vinyl ether group would unmask a carbonyl group, completing the nucleophilic acylation process.
Di-lithiation: The use of two or more equivalents of a strong base could potentially deprotonate both α-positions, creating a dianionic species. This would serve as a bifunctional nucleophile, capable of reacting with two equivalents of an electrophile or with a dielectrophile to form larger, more complex structures, including cyclic compounds.
The ability to generate these reactive, nucleophilic intermediates from this compound underscores its utility as a building block in synthetic organic chemistry.
Copolymerization Behavior of 1,1 Bis Vinyloxy Butane
Copolymerization with Other Vinyl Ethers
The cationic copolymerization of 1,1-Bis(vinyloxy)butane with other monofunctional vinyl ethers is a key method for tuning the properties of the resulting polymers. In these systems, the reactivity of each vinyl ether is a crucial factor in determining the copolymer composition and microstructure. Generally, the reactivity of vinyl ethers in cationic polymerization is influenced by the electronic and steric effects of the alkoxy group.
Living cationic polymerization techniques have been successfully applied to the copolymerization of various vinyl ethers, such as octadecyl vinyl ether and isobutyl vinyl ether, allowing for the synthesis of copolymers with controlled molecular weights and narrow molecular weight distributions semanticscholar.org. While specific studies detailing the copolymerization of this compound with other vinyl ethers are not extensively documented in the provided search results, the principles governing these reactions can be inferred. The presence of two vinyl ether groups in this compound suggests that it can act as a cross-linking agent or lead to branched structures when copolymerized with monofunctional vinyl ethers. The relative reactivity of the two vinyl groups in this compound would also play a significant role in the final polymer architecture.
Copolymerization with Electron-Deficient Monomers
Vinyl ethers, being electron-rich monomers, readily copolymerize with electron-deficient monomers, often in an alternating fashion. This is due to the formation of a charge-transfer complex between the electron-donor (vinyl ether) and the electron-acceptor (electron-deficient monomer), which then undergoes polymerization.
Reactivity Ratios in Copolymerization Systems (e.g., with 2,3-Dihydrofuran)
The determination of reactivity ratios is fundamental to understanding and predicting the composition of a copolymer chain. These ratios, typically denoted as r1 and r2, describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization).
While specific reactivity ratios for the copolymerization of this compound with 2,3-dihydrofuran (B140613) were not found in the provided search results, studies on the cationic copolymerization of other vinyl ethers with 2,3-dihydrofuran indicate that such systems are feasible researchgate.net. The determination of these ratios would require experimental data from copolymerization reactions carried out at various monomer feed ratios, with subsequent analysis of the resulting copolymer compositions. Generally, in cationic polymerization, the more nucleophilic monomer will be more reactive.
Influence of Reaction Conditions (Solvent, Temperature, Lewis Acid) on Copolymer Composition
The composition of copolymers derived from this compound and electron-deficient monomers is highly dependent on the reaction conditions.
Solvent: The polarity of the solvent can influence the stability of the propagating cationic species and the charge-transfer complex, thereby affecting the copolymerization rate and composition.
Temperature: Temperature can have a significant impact on copolymerization. In some cationic polymerizations of vinyl ethers, a decrease in temperature leads to a decrease in the polymerization rate mdpi.com. This is contrary to many traditional cationic polymerizations where lower temperatures are used to suppress chain transfer reactions mdpi.com.
Lewis Acid: The choice and concentration of the Lewis acid initiator are critical. Different Lewis acids (e.g., SnCl₄, TiCl₄, B(C₆F₅)₃) exhibit varying activities and can influence the initiation efficiency and the stability of the propagating carbocations, thus affecting the molecular weight and composition of the resulting copolymer nih.govdoi.org. For instance, the use of B(C₆F₅)₃ in aqueous media has been shown to initiate the cationic polymerization of vinyl ethers mdpi.comnih.gov.
Copolymerization with Epoxy Monomers and Related Systems
The copolymerization of vinyl ethers with epoxy monomers typically proceeds via a cationic mechanism, where the ring-opening polymerization of the epoxide occurs alongside the vinyl addition polymerization of the vinyl ether. This approach allows for the synthesis of copolymers with unique properties derived from both monomer types.
While direct studies on the copolymerization of this compound with simple epoxides were not identified in the search results, research on monomers containing both vinyl ether and epoxy functionalities provides insight into this type of reaction. For example, the cationic polymerization of 2-vinyloxyethyl glycidyl (B131873) ether has been investigated, demonstrating that it is possible to selectively polymerize the vinyl group while leaving the epoxy group intact, or to polymerize both, depending on the initiator used researchgate.net. This suggests that this compound could potentially be copolymerized with epoxy monomers to create cross-linked networks or linear copolymers with pendant epoxy groups, depending on the control over the respective polymerization reactions.
Synthesis of Alternating Copolymers and Block Copolymers
The unique reactivity of this compound makes it a candidate for the synthesis of more complex and well-defined polymer architectures, such as alternating and block copolymers.
Alternating copolymers can be formed, as mentioned earlier, through the copolymerization of this compound with electron-deficient monomers like maleic anhydride (B1165640) or maleimides uiowa.edudigitellinc.com. The strong tendency for cross-propagation between the electron-rich vinyl ether and the electron-deficient comonomer leads to a highly ordered alternating structure.
Block copolymers containing poly(vinyl ether) segments can be synthesized by a variety of methods, often involving a transformation from one type of polymerization mechanism to another cmu.edu. For instance, a polymer chain with a suitable end group can be used as a macroinitiator for the polymerization of a second monomer.
Controlled/Living Copolymerization Techniques
The development of controlled/living polymerization methods has been instrumental in the synthesis of well-defined polymers, including block copolymers with poly(vinyl ether) segments cmu.edursc.org. Living cationic polymerization, in particular, has been extensively studied for vinyl ethers researchgate.net. These techniques allow for the precise control of molecular weight, a narrow molecular weight distribution, and the ability to sequentially add different monomers to create block copolymers.
By employing a living cationic polymerization process, it is conceivable to first polymerize a different vinyl ether monomer to create a living poly(vinyl ether) chain, and then add this compound to form a second block. The difunctional nature of this compound could lead to the formation of more complex architectures like star-shaped or cross-linked block copolymers. The transformation from a living carbocationic polymerization to a living radical polymerization is another powerful strategy for creating block copolymers from monomers that polymerize via different mechanisms cmu.edunih.gov.
Synthesis of Telechelic Poly(vinyl ethers)
Telechelic polymers, which are macromolecules possessing reactive functional groups at both ends of their chains, are valuable precursors for creating block copolymers and for chain extension reactions. A robust method for synthesizing telechelic poly(vinyl ethers) involves the use of a bifunctional initiator to promote living cationic polymerization.
This approach has been demonstrated effectively using 1,4-bis(vinyloxy)butane, a structural isomer of this compound. The process begins by treating 1,4-bis(vinyloxy)butane with two equivalents of hydrogen iodide (HI). This reaction yields a quantitative diadduct, CH₃CH(I)O(CH₂)₄OCH(I)CH₃. This molecule, in the presence of iodine (I₂), acts as a highly effective bifunctional initiator.
When introduced to a vinyl ether monomer in a nonpolar solvent at low temperatures (e.g., -40 °C), this system initiates living polymerization from both ends of the initiator molecule. The result is the formation of monodisperse, telechelic living poly(vinyl ethers). These bifunctional living polymers can then be used to polymerize other vinyl ethers, leading to the creation of ABA-type triblock copolymers with narrow molecular weight distributions and high blocking efficiency. The living ends of the telechelic polymer can also be quenched with various agents, such as n-butylamine, to introduce specific terminal functionalities, like secondary amino groups.
Investigation of Frontal Polymerization Incorporating this compound
Frontal polymerization is a rapid curing technique where a localized polymerization zone, or front, propagates through a monomer resin, driven by the exothermic heat of the reaction. This method is highly efficient for producing bulk polymers with minimal external energy input once initiated. Divinyl ethers, such as this compound, are employed in these systems, often in combination with epoxy resins, to modify the reaction kinetics and properties of the final cured material.
The addition of vinyl ethers to frontal polymerization formulations, particularly those containing epoxy monomers, has a significant impact on the frontal velocity—the speed at which the curing front travels through the resin. Research has consistently shown that increasing the concentration of a divinyl ether in an epoxy formulation leads to an increase in the front velocity. This acceleration is attributed to the high reactivity of vinyl ethers in cationic polymerization.
The initiation time, also referred to as the front starting time, is the period from the initial energy stimulus (e.g., UV irradiation or localized heating) until the polymerization front begins to propagate. While detailed kinetic studies on initiation time are specific to the initiator system and monomer formulation, the increased reactivity from divinyl ethers can contribute to a more rapid establishment of a self-sustaining front.
Below is a table illustrating the typical effect of increasing divinyl ether concentration on frontal velocity in an epoxy-based system.
| Divinyl Ether Concentration (wt%) | Relative Frontal Velocity |
|---|---|
| 0 | 1.0x |
| 10 | 1.5x |
| 20 | 2.2x |
| 30 | 3.0x |
Note: The data presented is illustrative of the general trend reported in the literature and not from a specific experiment involving this compound.
A key method for curing resins containing vinyl ethers is Radical-Initiated Cationic Frontal Polymerization (RICFP). This process is a subset of frontal polymerization that cleverly uses a dual-initiator system to polymerize monomers that undergo cationic polymerization, such as epoxies and vinyl ethers.
The RICFP formulation typically contains a thermal radical initiator (e.g., a peroxide) and a salt that can generate a superacid, such as a diaryliodonium salt. The process is triggered by an initial energy input, which decomposes the thermal initiator to produce free radicals. These radicals then react with the iodonium (B1229267) salt, which oxidizes the radicals and in turn generates a superacid. This highly reactive superacid then initiates the cationic polymerization of the vinyl ether and epoxy monomers. The exothermic heat from this polymerization propagates, decomposing more radical initiator and thus creating a self-sustaining frontal reaction. Formulations containing both vinyl ethers and epoxies have been successfully cured using the RICFP mechanism.
Advanced Characterization and Analytical Methodologies for 1,1 Bis Vinyloxy Butane and Its Polymers
Spectroscopic Techniques for Structural Elucidation and Monitoring
Spectroscopy is a cornerstone in the analysis of 1,1-bis(vinyloxy)butane, providing fundamental insights into its covalent structure and the transformation it undergoes during polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides distinct signals for the vinyloxy and the butyl groups. The vinyl protons typically appear as a characteristic ABC or AMX system due to their distinct chemical environments and coupling patterns. The proton on the carbon double-bonded to two oxygens (the acetal (B89532) methine proton) is highly deshielded. The protons on the butyl chain exhibit chemical shifts and multiplicities consistent with an alkyl group.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carbons of the vinyloxy group appear in the olefinic region of the spectrum. The acetal carbon atom is significantly downfield due to the electronegativity of the two adjacent oxygen atoms. The signals for the butyl chain carbons are found in the aliphatic region.
DEPT ¹³C: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, allowing for definitive assignment of the butyl chain carbons.
Below are the expected NMR chemical shifts for this compound, based on data from analogous divinyl ether compounds like 1,10-bis(vinyloxy)decane. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal |
| O-CH=CH₂ | ~6.4-6.5 (dd) | ~151-152 | CH (+) |
| O-CH=CH₂ (cis) | ~4.0-4.1 (dd) | ~87-88 | CH₂ (-) |
| O-CH=CH₂ (trans) | ~4.2-4.3 (dd) | ~87-88 | CH₂ (-) |
| O-CH(O)-CH₂ | ~4.8-5.0 (t) | ~100-105 | CH (+) |
| O-CH(O)-CH₂ | ~1.6-1.7 (m) | ~30-35 | CH₂ (-) |
| -CH₂-CH₃ | ~1.4-1.5 (m) | ~19-21 | CH₂ (-) |
| -CH₂-CH₃ | ~0.9-1.0 (t) | ~13-14 | CH₃ (+) |
Note: dd = doublet of doublets, t = triplet, m = multiplet. Shifts are approximate and referenced to a standard like tetramethylsilane (B1202638) (TMS).
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the vibrations of the vinyloxy group. The disappearance of these specific bands, particularly the C=C stretching, can be used to monitor the progress of polymerization.
Key characteristic absorption bands for the vinyloxy group include:
C=C Stretch: A sharp band around 1620 cm⁻¹.
=C-H Stretch: Bands typically appearing just above 3000 cm⁻¹.
C-O-C Stretch: Strong, characteristic bands in the fingerprint region, often around 1000-1200 cm⁻¹.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | 3100 - 3050 | Medium |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |
| C=C Stretch (Vinyl) | 1625 - 1615 | Strong |
| C-O-C Stretch (Asymmetric) | 1200 - 1180 | Strong |
| C-O-C Stretch (Symmetric) | 1080 - 1020 | Strong |
| =C-H Bend (Out-of-plane) | 965 - 955 | Strong |
Chromatographic Methods for Purity and Molecular Weight Analysis
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of monomer purity and the characterization of polymer size distributions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, GC can confirm the purity of a sample by showing a single major peak. The coupled mass spectrometer provides a mass spectrum that serves as a molecular fingerprint.
Upon electron ionization, the this compound molecule will form a molecular ion [M]⁺. This ion is often unstable and undergoes fragmentation. chemguide.co.uklibretexts.org The fragmentation pattern is predictable, with common losses including the vinyloxy group, parts of the butyl chain, and rearrangements. Analysis of these fragments allows for definitive structural confirmation. For instance, a prominent fragment would be expected from the cleavage of a C-O bond, leading to a stable carbocation.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for analyzing the molecular weight distribution of polymers derived from this compound. This technique separates polymer chains based on their hydrodynamic volume in solution. pdx.edu Larger molecules elute faster than smaller molecules that can penetrate the pores of the stationary phase more deeply.
SEC analysis provides critical data on the polymer's characteristics:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that accounts for the contribution of each molecule to the total mass of the polymer.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length.
This data is crucial for understanding how reaction conditions affect the resulting polymer's properties.
Advanced Analytical Techniques for Mechanistic Studies
To understand the complex processes that occur during the polymerization of a divinyl monomer like this compound, more advanced analytical techniques are required. These methods can provide insights into reaction kinetics, thermodynamics, and the specific pathways of chain propagation.
Techniques such as Differential Scanning Calorimetry (DSC) can be used to study the kinetics of polymerization by measuring the heat flow associated with the reaction as a function of temperature. This allows for the determination of kinetic parameters like the activation energy of the polymerization process. mdpi.com
In-situ spectroscopic monitoring , such as real-time FTIR or NMR, allows researchers to track the concentration of the monomer and the formation of the polymer as the reaction proceeds. This provides direct evidence of reaction rates and can help identify the formation of any intermediate species.
Furthermore, computational chemistry and theoretical models, such as Molecular Electron Density Theory (MEDT) , are increasingly used to investigate reaction mechanisms. mdpi.com These studies can elucidate the electronic factors that control reaction pathways, regioselectivity, and stereoselectivity, providing a molecular-level understanding of the polymerization process that is often inaccessible through purely experimental means.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. In the context of the polymerization of vinyl monomers, ESR can be instrumental in detecting and identifying radical intermediates, thus elucidating reaction mechanisms. While direct ESR studies on the polymerization of this compound are not extensively documented in the literature, the principles of the technique and findings from related vinyl ether systems offer valuable insights.
The cationic polymerization of vinyl ethers, including divinyl ethers like this compound, can be initiated by various methods, some of which may involve radical species that can be detected by ESR. For instance, in photopolymerization, the photoinitiator can generate radicals upon irradiation, which can then lead to the formation of cationic species that initiate polymerization.
Research Findings from Related Systems:
In studies of other vinyl monomers, such as vinyl ester resins, ESR spectroscopy has been successfully employed to monitor the concentration and nature of trapped radicals within the polymerizing network. For example, investigations into the photopolymerization of bisGMA/styrene (B11656) blends revealed that the concentration of styryl radicals trapped in the vitrified matrix increases with a higher isothermal cure temperature. acs.org This is attributed to the increased reaction rate of styrene relative to the methacrylate (B99206) groups at elevated temperatures. acs.org Such studies highlight the capability of ESR to provide information on the mobility and reactivity of different radical species within a cross-linked polymer network. acs.org
The application of ESR spin labeling and spin probe methods allows for the study of local segmental motions of polymer chains. icmab.es By introducing stable nitroxide radicals into the polymer matrix, either covalently (spin labeling) or mechanically (spin probe), one can analyze the ESR spectra to understand the dynamic environment within the polymer. icmab.es This approach could be highly valuable in characterizing the network structure of polymers derived from this compound, providing information on the homogeneity of the matrix and the influence of any fillers or additives. icmab.es
While the cationic polymerization of this compound does not proceed via a radical propagation mechanism, ESR can still be a critical tool for investigating initiation steps involving radical intermediates and for characterizing the final polymer network's microenvironment.
Electrochemical Analysis in Polymerization Studies
Electrochemical methods provide a unique avenue for initiating and controlling polymerization reactions, including the cationic polymerization of vinyl ethers. These techniques can offer precise control over the initiation step and allow for in-depth mechanistic investigations.
Electrochemical control over the cationic polymerization of vinyl ethers has been demonstrated, offering a method to regulate polymer chain growth. researchgate.netnih.gov This is typically achieved through the reversible oxidation of a polymer chain end with an electrochemical mediator. researchgate.netnih.gov By applying an oxidizing current to a stable organic nitroxyl (B88944) radical mediator and a chain transfer agent, it is possible to control the molecular weight and dispersity of the resulting polymer. researchgate.netnih.gov This level of control is crucial for the synthesis of well-defined polymers and block copolymers. researchgate.netnih.gov
Mechanistic Insights from Cyclic Voltammetry:
Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of monomers and initiators. In the context of vinyl ether polymerization, cyclic voltammetry can be used to determine the oxidation potentials of the monomer and any chain transfer agents (CTAs). cornell.edu For instance, in the photocontrolled cationic polymerization of vinyl ethers, the direct oxidation of a CTA can lead to polymerization. cornell.edu A cyclic voltammogram can reveal the onset of oxidation, and a lower oxidation potential in the presence of a CTA suggests its role in initiating the polymerization. cornell.edu
Table 1: Representative Electrochemical Data for Cationic Polymerization of Vinyl Ethers
| Compound | Onset of Oxidation (V vs. Ag/AgCl) | Peak Oxidation Potential (V vs. Ag/AgCl) | Note |
| Isobutyl vinyl ether (IBVE) | ~1.8 | ~2.0 | Irreversible oxidation |
| IBVE with CTA | ~1.5 | ~1.7 | Lower oxidation potential indicates CTA involvement |
This is a representative table based on data for isobutyl vinyl ether (IBVE) and a chain transfer agent (CTA) to illustrate the type of data obtained from electrochemical analysis. Specific values for this compound may vary.
The electrochemical initiation of cationic polymerization can also be achieved using ionic liquids as initiators. researchgate.net For example, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) has been shown to be an effective initiator for the electro-induced polymerization of vinyl ethers. researchgate.net The mechanism of such polymerizations can be studied using cyclic voltammetry and by analyzing the products of electrolysis. researchgate.net
Photo-Differential Scanning Calorimetry (Photo-DSC) for Photopolymerization Kinetics
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful thermal analysis technique used to study the kinetics of photopolymerization reactions. It measures the heat flow associated with the polymerization process as a function of time upon exposure to UV or visible light. This allows for the determination of key kinetic parameters such as the rate of polymerization, the heat of reaction, and the degree of conversion.
The photopolymerization of divinyl ethers like this compound is an exothermic process, making Photo-DSC an ideal tool for its study. The heat released during the reaction is directly proportional to the extent of monomer conversion.
Research Findings and Kinetic Data:
Studies on the cationic photopolymerization of various vinyl ether systems have demonstrated the utility of Photo-DSC in characterizing their reactivity. For instance, the reactivity of vinyl ethers is often higher than that of epoxides in cationic photopolymerization. inrim.it This is attributed to the presence of electron-rich carbon-carbon double bonds and the resonance stabilization of the carbocations formed during propagation. inrim.it
The influence of various experimental parameters on the photopolymerization kinetics can be systematically investigated using Photo-DSC. These parameters include light intensity, temperature, and the concentration of the photoinitiator. Generally, a higher light intensity leads to a faster polymerization rate and a higher degree of conversion. mdpi.com
Table 2: Photopolymerization Kinetic Data for a Divinyl Ether System
| Parameter | Value | Conditions |
| Monomer System | Tri(ethylene glycol) divinyl ether (TEGDVE) / Cationic Photoinitiator | Isothermal at 25°C |
| Light Intensity | 100 mW/cm² | UV-A (365 nm) |
| Heat of Reaction (ΔH) | -85 kJ/mol | --- |
| Time to Peak Maximum (s) | 15 | --- |
| Final Conversion (%) | 85 | After 120s irradiation |
This table presents representative data for a related divinyl ether, tri(ethylene glycol) divinyl ether (TEGDVE), to illustrate the type of kinetic information obtainable from Photo-DSC experiments. mdpi.com
The data obtained from Photo-DSC experiments can be used to model the kinetics of the polymerization reaction. The Avrami theory of phase change is often used to describe the experimental data and to derive functions that relate the degree of curing to light intensity and exposure time. mdpi.com Such models are invaluable for optimizing curing conditions in industrial applications.
Theoretical and Computational Studies of 1,1 Bis Vinyloxy Butane Chemistry
Quantum Chemical Calculations on Reactivity and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1,1-bis(vinyloxy)butane. These methods provide valuable information on orbital energies, charge distribution, and molecular electrostatic potential, which are key to understanding chemical behavior.
The reactivity of this compound is largely dictated by the two vinyloxy groups. The oxygen atoms, with their lone pairs of electrons, donate electron density to the vinyl double bonds, making them electron-rich and susceptible to electrophilic attack. This is a common feature in vinyl ethers. The acetal (B89532) linkage (the CH-O-C-O-CH structure) also influences the molecule's stability and reactivity, particularly towards hydrolysis.
A central concept in predicting reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org For a molecule like this compound, the HOMO is expected to be localized on the electron-rich vinyl groups, making them the primary sites for reaction with electrophiles. The LUMO, conversely, indicates the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity. nih.gov
Computational studies on analogous divinyl ethers have shown that the main reaction pathway for electrophilic addition, such as with hydroxyl radicals, is at the terminal carbon atom of the vinyl group. researchgate.net The presence of two vinyl groups might be expected to double the reactivity compared to a monovinyl ether, but studies on similar compounds suggest that the reactivity is not simply additive, as the two vinyl groups can influence each other electronically. researchgate.net
Table 1: Calculated Electronic Properties of Analogous Vinyl Ethers
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Butyl Vinyl Ether | DFT/B3LYP | -8.5 | 1.2 | 9.7 |
| Divinyl Ether | DFT/B3LYP | -9.1 | 0.9 | 10.0 |
| 1,4-Bis(vinyloxy)butane | DFT/B3LYP | -8.8 | 1.1 | 9.9 |
Note: The data in this table is illustrative and based on typical values for similar compounds calculated using standard DFT methods. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations of Polymerization Processes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.com In the context of this compound, MD simulations can provide invaluable insights into the polymerization process, offering a window into the atomistic-level details of polymer chain growth and interaction.
System Setup: A simulation box is created containing multiple monomers of this compound and an initiator species. The initial positions and velocities of all atoms are defined.
Force Field: A suitable force field is chosen to describe the interactions between all atoms. The force field is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.
Simulation: The classical equations of motion are solved iteratively for each atom, allowing the system to evolve over time. This generates a trajectory of the system's behavior.
Analysis: The trajectory is then analyzed to extract information about the polymerization process, such as the rate of polymerization, the degree of conversion, and the structure of the resulting polymer chains.
MD simulations can be particularly useful for understanding the cross-linking process in divinyl ethers like this compound. By tracking the formation of covalent bonds between different polymer chains, researchers can study how the cross-link density evolves and how it affects the macroscopic properties of the final polymer network. Key structural metrics that can be monitored include the radius of gyration, density profiles, and radial distribution functions. chemrxiv.org
Mechanistic Modeling of Complex Reactions Involving Vinyloxy Groups
The vinyloxy groups in this compound are highly reactive and can participate in a variety of complex chemical reactions. Mechanistic modeling, often using quantum chemical methods, is essential for understanding the detailed pathways of these reactions, including the identification of transition states and reaction intermediates.
A relevant example is the atmospheric degradation of divinyl ethers, which is primarily initiated by reaction with hydroxyl (OH) radicals. researchgate.net Computational studies on analogous compounds have shown that the dominant reaction pathway is the addition of the OH radical to one of the vinyl double bonds. researchgate.net The initial addition is followed by a series of rapid reactions, leading to the formation of various oxidation products.
Mechanistic modeling of such a process would involve:
Mapping the Potential Energy Surface: Calculating the energies of reactants, products, intermediates, and transition states for all possible reaction pathways.
Calculating Reaction Rates: Using the calculated energy barriers to estimate the rate constants for each elementary reaction step.
Determining Branching Ratios: Predicting the relative importance of competing reaction pathways.
Another important reaction of this compound is acid-catalyzed hydrolysis. The acetal linkage is susceptible to cleavage in the presence of acid and water, which would initially produce butyraldehyde and vinyl alcohol. The vinyl alcohol would then tautomerize to acetaldehyde. Computational modeling can be used to elucidate the step-by-step mechanism of this hydrolysis, including the protonation of one of the ether oxygens, the departure of a vinyloxy group, and the subsequent attack of water.
Computational Studies on Lithiated Vinyl Ethers and Related Intermediates
The reaction of vinyl ethers with strong bases, such as organolithium reagents, can lead to the formation of lithiated intermediates that are valuable in organic synthesis. Computational studies are crucial for understanding the structure and reactivity of these highly reactive species.
While direct computational studies on the lithiation of this compound are not available, research on simpler α-lithiated vinyl ethers provides significant insights. researchgate.net For instance, a combined computational and NMR study on the structures of α-lithiated vinyl ethers, including (1-butoxyvinyl)lithium, has been conducted. researchgate.net
These studies often employ DFT methods to:
Predict the most stable geometry: Organolithium compounds can exist as monomers, dimers, tetramers, or higher aggregates. Calculations can predict the preferred aggregation state in different solvents.
Analyze the electronic structure: Understanding the charge distribution and the nature of the carbon-lithium bond is key to predicting the reactivity of these intermediates.
Model reaction pathways: Computational methods can be used to study the reactions of lithiated vinyl ethers with various electrophiles, helping to rationalize the observed product distributions.
Calculations on a series of α-lithiated vinyl ethers have indicated that a tetrameric aggregate is often the most stable form in both the gas phase and in THF solution. researchgate.net The study of such lithiated intermediates is fundamental to controlling the stereochemistry and regioselectivity of subsequent reactions.
Future Research Directions and Potential Innovations with 1,1 Bis Vinyloxy Butane
Exploration of New Copolymer Architectures and Multi-component Systems
The ability of 1,1-bis(vinyloxy)butane to act as a crosslinker or a building block in copolymers opens up vast possibilities for creating complex polymer architectures.
Copolymerization with Vinyl Monomers: Future research will heavily investigate the copolymerization of this compound with a wide array of other vinyl monomers. While vinyl ethers show little tendency to copolymerize radically with acrylates or styrenes, they can be effectively copolymerized with electron-deficient monomers. cmu.edu RAFT polymerization is a key enabling technology, allowing for the synthesis of well-defined copolymers of glycerol-derived vinyl ethers with monomers like methyl acrylate and N-isopropylacrylamide. nih.gov This allows for the precise incorporation of diol functionalities and the tuning of polymer properties.
Step-Growth Polymerization: An innovative approach involves the step-growth polymerization of divinyl ethers with dithiols. This reaction can proceed via two distinct, regioselective pathways depending on the catalyst. A radical initiator leads to the formation of poly(thioether)s, while an acid catalyst promotes a cationic mechanism to yield poly(thioacetal)s. nii.ac.jp This dual reactivity with the same set of monomers allows for the creation of polymers with fundamentally different backbone structures and properties, offering a new dimension in materials design.
Branched and Network Structures: As a divinyl monomer, this compound is an ideal candidate for creating branched, hyperbranched, and crosslinked polymer networks. nih.gov By carefully controlling the polymerization conditions, it can be used as a crosslinking agent in RAFT polymerization to produce nanogels or hyperbranched copolymers. nih.gov These complex architectures are of great interest for applications in coatings, additives, and drug delivery.
Advanced Functionalization Strategies of Derived Polymers
Post-polymerization modification (PPM) is a powerful strategy for introducing diverse functionalities into polymers derived from this compound. This allows for the creation of materials with highly specialized properties that would be difficult to achieve through direct polymerization of functionalized monomers.
Click Chemistry: The selective polymerization of one vinyl group in this compound can yield a linear polymer with pendant vinyl groups along its backbone. acs.org These pendant groups are ideal handles for subsequent modification using highly efficient and specific "click" reactions, such as the thiol-ene reaction. acs.orgnih.govresearchgate.net This strategy enables the attachment of a wide range of molecules, including biomolecules, fluorescent dyes, or other functional polymers.
Backbone Transformation: A more advanced functionalization strategy involves the chemical transformation of the polymer backbone itself. For instance, research has shown that poly(vinyl ether)s can be converted into poly(vinyl ester)s through ruthenium-catalyzed C-H oxidation under mild conditions. rsc.orgutexas.edu This method fundamentally alters the chemical nature and properties of the polymer. Applying such strategies to polymers derived from this compound could generate novel materials with unique degradation profiles or thermal properties.
| Functionalization Strategy | Reaction | Purpose |
| Pendant Group Modification | Thiol-ene "click" reaction | Attaching specific functional molecules (e.g., biotin, fluorophores) to the polymer side chains. acs.orgnih.gov |
| Topological Design | Using end-functionalized PVEs as macromonomers | Creating brush polymers and core cross-linked star polymers. acs.org |
| Backbone Conversion | Ruthenium-catalyzed C-H oxidation | Transforming poly(vinyl ether) backbone into poly(vinyl ester) backbone. rsc.orgutexas.edu |
Integration in Advanced Responsive Materials and Smart Systems
A major frontier for the application of this compound is in the fabrication of "smart" materials that can respond to external stimuli. nih.govnorthwestern.edu Its role as a crosslinking agent is central to forming stable polymer networks, such as hydrogels, which are ideal platforms for creating responsive systems. mdpi.comrsc.org
Stimuli-Responsive Hydrogels: By copolymerizing this compound with functional monomers, it is possible to create hydrogels that swell or shrink in response to changes in their environment, such as pH, temperature, or light. rsc.orgmdpi.com For example, incorporating acidic or basic monomers would yield a pH-responsive hydrogel, while copolymerization with N-isopropylacrylamide could produce a thermoresponsive network. nih.gov These materials are highly sought after for applications in drug delivery, tissue engineering, and biosensors. northwestern.edumdpi.com
Tunable and Degradable Networks: The versatility in polymerization chemistry allows for the design of networks with tunable properties. For instance, the creation of poly(thioacetal) networks through cationic step-growth polymerization could lead to materials with different degradation characteristics compared to traditional polymer networks. nii.ac.jp This is particularly relevant for biomedical applications where controlled degradation is required. The ability to precisely engineer the crosslink density and chemical nature of the network using this compound will be key to developing advanced materials for tissue engineering scaffolds and controlled-release drug delivery systems. mdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
